molecular formula C8H5ClN2O B021425 5-chloro-1H-indazole-3-carbaldehyde CAS No. 102735-84-2

5-chloro-1H-indazole-3-carbaldehyde

Cat. No.: B021425
CAS No.: 102735-84-2
M. Wt: 180.59 g/mol
InChI Key: XQELXOTYHCBYAI-UHFFFAOYSA-N
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Description

5-chloro-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro substituent at the 5-position and an aldehyde group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.

Biochemical Analysis

Cellular Effects

Some indazole derivatives have been reported to inhibit cell growth , suggesting that 5-chloro-1H-indazole-3-carbaldehyde may have similar effects

Molecular Mechanism

Indazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 5-chloro-1H-indazole-3-carbaldehyde typically begins with commercially available starting materials such as 5-chloroindole or 5-chloro-1H-indazole.

    Reaction Steps: One common method involves the formylation of 5-chloro-1H-indazole using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-chloro-1H-indazole with a mixture of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3-position.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-chloro-1H-indazole-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: 5-chloro-1H-indazole-3-carboxylic acid.

    Reduction: 5-chloro-1H-indazole-3-methanol.

    Substitution: Various 5-substituted-1H-indazole-3-carbaldehyde derivatives.

Scientific Research Applications

Chemistry: 5-chloro-1H-indazole-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various indazole derivatives with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.

Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its derivatives are being investigated for their ability to target specific molecular pathways in diseases.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. It is also utilized in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • 5-chloro-1H-indole-3-carbaldehyde
  • 5-chloro-1H-indazole-3-carboxylic acid
  • 5-chloro-1H-indazole-3-methanol

Comparison:

  • 5-chloro-1H-indole-3-carbaldehyde: Similar structure but belongs to the indole family. It lacks the nitrogen atom in the indazole ring, which can affect its reactivity and biological activity.
  • 5-chloro-1H-indazole-3-carboxylic acid: The carboxylic acid group makes it more acidic and less reactive towards nucleophiles compared to the aldehyde group in 5-chloro-1H-indazole-3-carbaldehyde.
  • 5-chloro-1H-indazole-3-methanol: The alcohol group is less reactive than the aldehyde group, making it less suitable for certain chemical reactions.

Uniqueness: this compound is unique due to the presence of

Properties

IUPAC Name

5-chloro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQELXOTYHCBYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622089
Record name 5-Chloro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102735-84-2
Record name 5-Chloro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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